4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
The compound “4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a 2-fluorophenyl group, a furan ring, and a sulfonyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks like 4-fluorophenol and 5-formyl-2-furanylboronic acid . The exact synthetic route would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluorophenyl group, furan ring, and sulfonyl group each have distinct reactivities. For example, the fluorine atom in the fluorophenyl group could potentially be replaced by nucleophiles in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
- Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The protocol involves pairing with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : This research involves the synthesis of new MOFs with linkers containing anthracenyl and sulfonate groups .
- Method : The MOFs were synthesized with the same set of ligand precursors under hydrothermal conditions .
- Results : The proton conductivities of these two MOFs were tested at different temperatures and relative humidities (RH). MOF 1 gave a proton conductivity value of 3.461 × 10−5 S cm−1 at 85 °C under 98% RH .
Catalytic Protodeboronation of Pinacol Boronic Esters
Proton-Conducting Metal–Organic Frameworks
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-8-7-14(21-11-9-17)13-5-3-10-20-13/h1-6,10,14H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQMIEHAXIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane |
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